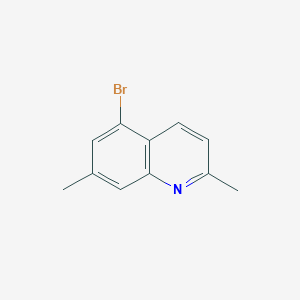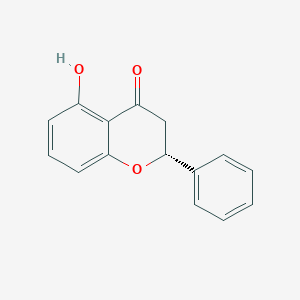![molecular formula C18H13N B11870517 3-Phenylpyrrolo[2,1-a]isoquinoline CAS No. 20958-78-5](/img/structure/B11870517.png)
3-Phenylpyrrolo[2,1-a]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylpyrrolo[2,1-a]isoquinoline is a heterocyclic compound that features a fused pyrrolo and isoquinoline ring system with a phenyl group attached at the third position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolo[2,1-a]isoquinoline can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between isoquinoliniums and alkynes in the presence of potassium carbonate (K₂CO₃). This method is known for its versatility, ease of operation, and mild reaction conditions . Another method involves the reaction of isoquinoline with conjugated ketones, nitroalkenes, and nitriles under reflux or microwave irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of microwave irradiation and mild reaction conditions can facilitate large-scale production .
化学反応の分析
Types of Reactions: 3-Phenylpyrrolo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
3-Phenylpyrrolo[2,1-a]isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential as an antiproliferative agent and topoisomerase inhibitor.
作用機序
The mechanism of action of 3-Phenylpyrrolo[2,1-a]isoquinoline involves its interaction with molecular targets such as topoisomerases and P-glycoprotein. By inhibiting these targets, the compound can induce cytotoxicity in tumor cells and reverse multidrug resistance. Molecular docking studies have shown that the compound can bind to the active sites of these proteins, thereby disrupting their function .
類似化合物との比較
Erythrina Alkaloids: Compounds with a pyrrolo[2,1-a]isoquinoline core, exhibiting various pharmacological properties such as hypotensive and anticonvulsive effects.
Uniqueness: 3-Phenylpyrrolo[2,1-a]isoquinoline stands out due to its specific substitution pattern and its potent activity against multidrug-resistant tumor cells. Its ability to inhibit topoisomerases and P-glycoprotein makes it a promising candidate for further development in cancer therapy .
特性
CAS番号 |
20958-78-5 |
|---|---|
分子式 |
C18H13N |
分子量 |
243.3 g/mol |
IUPAC名 |
3-phenylpyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H13N/c1-2-7-15(8-3-1)17-10-11-18-16-9-5-4-6-14(16)12-13-19(17)18/h1-13H |
InChIキー |
UZQPFYCFSVHWSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C3N2C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)

![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)


![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)






